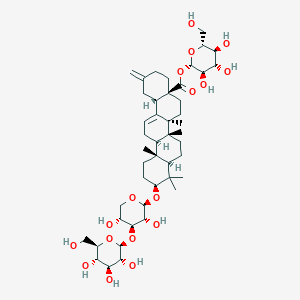

Nudicaucin A

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWFCULTYPZHJI-LUKOXMCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nudicaulin A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nudicaulin A, a unique flavoalkaloid pigment. It covers its natural sources, biosynthetic origins, and detailed methodologies for its isolation and characterization, tailored for professionals in research and drug development.

Introduction to Nudicaulin A

Nudicaulin A is one of a class of yellow pigments responsible for the vibrant coloration of certain flowers, most notably the Iceland poppy (Papaver nudicaule)[1][2][3]. These compounds are distinguished by their novel pentacyclic indole (B1671886) alkaloid structure, which is a hybrid of flavonoid and indole moieties[3][4]. First isolated in 1939, the complete and revised structure of nudicaulins was fully elucidated more recently, revealing a complex diglycosylated pentacyclic dihydrobenzofurocyclopentaindole framework. Nudicaulins exist as diastereomers, with Nudicaulin I and II being prominent examples. Beyond their role as pigments, extracts of P. nudicaule containing these alkaloids have shown potential anti-inflammatory activity through the inhibition of NF-κB and STAT3 signaling pathways.

Natural Sources of Nudicaulin A

The primary and most well-documented natural source of Nudicaulin A and its structural variants is the petals of Papaver nudicaule, the Iceland poppy. Within this species, nudicaulins are found in the yellow and orange cultivars. Their presence has also been confirmed in the closely related species Papaver alpinum (Alpine poppy), particularly in its yellow and orange flowering varieties. Additionally, a different spectrum of nudicaulins has been identified in the petals of Meconopsis cambrica (Welsh poppy). Notably, the red and white cultivars of P. nudicaule do not contain nudicaulins; their colors are attributed to pelargonidin (B1210327) glycosides and flavonols, respectively.

Biosynthesis of Nudicaulin A

Nudicaulin A's unique structure is the result of a fascinating biosynthetic pathway that merges two well-established metabolic routes: the flavonoid pathway and the indole/tryptophan pathway.

The direct precursors for the formation of nudicaulins are pelargonidin glycosides and free indole. The biosynthesis can be summarized in the following key stages:

-

Flavonoid Pathway Activation : This pathway produces pelargonidin glycosides, which are red anthocyanin pigments. In P. nudicaule, specific glycosylation patterns, such as the presence of a sophorose and a glucose moiety, are crucial for the subsequent reaction.

-

Indole Production : Concurrently, the plant synthesizes free indole. This is thought to be facilitated by the enzyme indole-3-glycerol-phosphate lyase (IGL), which is co-expressed with genes of the flavonoid biosynthesis pathway.

-

Spontaneous Fusion : The final and most remarkable step is the spontaneous, non-enzymatic fusion of the pelargonidin glycosides with free indole. This reaction is highly dependent on a strongly acidic environment (low pH). Under these acidic conditions, the pelargonidin glucoside exists as a flavylium (B80283) cation, which facilitates the nucleophilic attack by indole. This leads to a cascade of reactions, including a retro-6π-electrocyclic ring opening and a diastereoselective bis-cyclisation, ultimately forming the stable pentacyclic structure of nudicaulins.

The concentration of the precursors plays a significant role in the formation of nudicaulins. An excess of indole can drive the conversion of red pelargonidin glycosides to yellow nudicaulins, a phenomenon that can be visually observed by applying an indole solution to orange poppy petals, which then turn yellow.

Isolation and Purification of Nudicaulin A

The isolation of Nudicaulin A from its natural sources involves extraction, partitioning, and chromatographic separation. The following protocol is a synthesis of methodologies described in the literature.

General Experimental Workflow

Detailed Experimental Protocol

Materials and Equipment:

-

Fresh or frozen petals from yellow or orange Papaver nudicaule flowers.

-

Methanol (B129727) (MeOH), water (H2O), hydrochloric acid (HCl) or formic acid (HCOOH).

-

Rotary evaporator.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18).

-

NMR spectrometer, mass spectrometer, and UV/Vis spectrophotometer.

Procedure:

-

Plant Material Preparation : Freshly collected petals should be used immediately or flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation of the pigments.

-

Extraction :

-

Homogenize the petal tissue (e.g., 3g) in a suitable solvent. A common solvent system is a mixture of methanol and water, acidified to stabilize the flavylium cation of the pigments. For example, methanol/water (1:1) with a final concentration of 0.1 M HCl can be effective.

-

Stir or sonicate the mixture at room temperature for a designated period (e.g., 1-2 hours).

-

-

Filtration and Concentration :

-

Filter the mixture to remove solid plant debris.

-

Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to remove the organic solvent.

-

-

Purification :

-

The concentrated aqueous extract can be further purified using solid-phase extraction (SPE) to remove highly polar compounds like sugars and salts.

-

The final purification is typically achieved by preparative HPLC on a C18 column. A gradient elution system with acidified water and methanol is commonly employed. The fractions are monitored using a UV/Vis detector at approximately 460 nm, the characteristic absorption maximum for nudicaulins.

-

-

Characterization :

-

The purified fractions containing Nudicaulin A are analyzed to confirm their structure and purity.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. LC-MS/MS can provide fragmentation patterns for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (HMBC, ROESY) NMR experiments are crucial for the complete structural elucidation and assignment of relative stereochemistry.

-

UV/Vis Spectroscopy : The UV/Vis spectrum in an acidic solution shows a characteristic absorption maximum around 460-480 nm, which is responsible for the yellow color.

-

Quantitative and Spectroscopic Data

While precise extraction yields can vary significantly based on the plant material and extraction conditions, the literature provides key data for the characterization of Nudicaulin A.

| Data Type | Description | Value/Reference |

| Molecular Formula | C₄₂H₄₅NO₂₁ (for Nudicaulin I/II) | Based on HRMS data |

| UV/Vis λmax | The primary absorption maximum in the visible range. | ~460-480 nm (in acidic methanol) |

| ¹H NMR | Key proton signals for structural identification. | Detailed shifts available in specialized literature |

| ¹³C NMR | Carbon signals confirming the pentacyclic structure and glycosylation. | Detailed shifts available in specialized literature |

| HRMS | High-resolution mass spectrometry for exact mass determination. | m/z values reported for various nudicaulin species |

Note: For detailed, specific NMR and MS data, researchers are encouraged to consult the supplementary materials of the cited publications.

Conclusion

Nudicaulin A represents a unique class of natural products with an intriguing biosynthesis and potential bioactivity. This guide provides a comprehensive framework for its study, from its origins in Papaver species to detailed protocols for its isolation and characterization. The non-enzymatic, pH-dependent final step in its biosynthesis is a particularly noteworthy aspect, offering avenues for biomimetic synthesis. The methodologies and data presented here serve as a valuable resource for natural product chemists, pharmacognosists, and drug development professionals interested in exploring the potential of these fascinating flavoalkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Biosynthesis of Nudicaulin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Nudicaulin A, a unique flavoalkaloid pigment found in the Iceland poppy, Papaver nudicaule. This document details the enzymatic and spontaneous chemical reactions that lead to the formation of this complex molecule, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Nudicaulin A

Nudicaulin A is a yellow pigment responsible for the characteristic coloration of certain Papaver nudicaule cultivars.[1] Structurally, it is a complex hybrid molecule derived from two distinct biosynthetic pathways: the flavonoid pathway and the indole/tryptophan pathway.[1] Its unique structure and potential biological activities make it a molecule of significant interest for chemical synthesis and pharmacological evaluation.

The Nudicaulin A Biosynthetic Pathway: A Hybrid Origin

The biosynthesis of Nudicaulin A is a fascinating example of metabolic convergence, where intermediates from two primary metabolic routes are combined to form a novel secondary metabolite. The core structure of Nudicaulin A is assembled from a pelargonidin (B1210327) glycoside, a product of the flavonoid pathway, and free indole, derived from the tryptophan biosynthetic pathway.[1][2]

The Flavonoid Pathway: Synthesis of the Pelargonidin Glycoside Precursor

The pelargonidin glycoside backbone of Nudicaulin A is synthesized via the well-established flavonoid biosynthetic pathway. This pathway starts with the precursor phenylalanine and proceeds through a series of enzymatic reactions to produce various flavonoid compounds. The key steps leading to the pelargonidin glycoside precursor are outlined below.

Key Enzymes in the Flavonoid Pathway leading to Pelargonidin Glycosides:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA |

| Chalcone (B49325) synthase | CHS | Condenses p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin chalcone |

| Chalcone isomerase | CHI | Isomerizes Naringenin chalcone to Naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylates Naringenin to Dihydrokaempferol |

| Dihydroflavonol 4-reductase | DFR | Reduces Dihydrokaempferol to Leucopelargonidin |

| Anthocyanidin synthase | ANS | Oxidizes Leucopelargonidin to Pelargonidin |

| UDP-glycosyltransferase | UGT | Glycosylates Pelargonidin to form Pelargonidin glycosides |

A simplified diagram of the flavonoid pathway leading to the pelargonidin glycoside precursor is presented below.

References

- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L. [mdpi.com]

- 2. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Nudicaulin: A Technical Guide to Its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of the Nudicaulins, a unique class of yellow flavoalkaloid pigments isolated from the Iceland poppy, Papaver nudicaule. The initial ambiguity surrounding this class of compounds, including a likely misspelling in initial reports as "Nudicaucin A," has been resolved through rigorous spectroscopic and analytical investigation. This document details the revised, correct structure, the experimental methodologies employed in its determination, and the biosynthetic origins of these fascinating natural products.

Executive Summary

The structure of the Nudicaulins, initially proposed with a highly strained and inconsistent molecular framework, was revised to a pentacyclic indole (B1671886) alkaloid structure. This revision was the result of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and was unequivocally confirmed through the application of Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum-chemical calculations.[1] The two primary diastereomers, Nudicaulin I and Nudicaulin II, have had their relative and absolute configurations determined. These compounds are biosynthesized in the petals of P. nudicaule from the precursors indole and pelargonidin (B1210327) glycoside.[2][3][4]

Isolation and Purification

The following protocol outlines the general procedure for the isolation of Nudicaulins from the petals of Papaver nudicaule.

Experimental Protocol: Isolation of Nudicaulins

-

Extraction: Fresh petals of P. nudicaule are collected and immediately macerated in a solvent system such as methanol (B129727) or a methanol/water mixture. The extraction is typically carried out at room temperature with continuous stirring for several hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to preliminary purification using techniques like solid-phase extraction (SPE) with a C18 cartridge. This step helps in removing highly polar and non-polar impurities.

-

Chromatographic Separation: The semi-purified extract is then subjected to repeated column chromatography on Sephadex LH-20 or a similar gel filtration medium. This is a crucial step for separating the pigments based on their size and polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the Nudicaulin diastereomers (I and II) is achieved by preparative or semi-preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient elution system of acetonitrile (B52724) and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape. The fractions corresponding to Nudicaulin I and II are collected separately.

-

Purity Assessment: The purity of the isolated Nudicaulins is assessed by analytical HPLC and spectroscopic methods (NMR, MS).

Structural Elucidation through Spectroscopic Analysis

The determination of the planar structure and stereochemistry of the Nudicaulins relied on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of the Nudicaulins. The exact mass measurements provided the basis for deducing the elemental composition, which was crucial in revising the initial structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were performed to establish the connectivity of the atoms in the Nudicaulin scaffold.

-

¹H NMR: Provided information on the chemical environment of the protons, their multiplicities, and coupling constants, which helped in defining the relationships between adjacent protons.

-

¹³C NMR: Revealed the number of distinct carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aliphatic, olefinic, aromatic, carbonyl).

-

COSY (Correlation Spectroscopy): Established proton-proton correlations, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms, assigning protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically over 2-3 bonds), which was critical in connecting the different spin systems and piecing together the pentacyclic framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nudicaulin I (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 177.6 | - |

| 3 | 48.9 | 5.55 (s) |

| 4 | 101.7 | - |

| 5 | 156.0 | - |

| 6 | 96.5 | 6.25 (d, 2.0) |

| 8 | 94.8 | 6.50 (d, 2.0) |

| 9 | 160.4 | - |

| 10 | 105.5 | - |

| 11 | 85.1 | - |

| 12 | 130.1 | - |

| 1' | 131.2 | - |

| 2' | 130.5 | 7.50 (d, 8.5) |

| 3' | 116.3 | 6.80 (d, 8.5) |

| 4' | 158.2 | - |

| 5' | 116.3 | 6.80 (d, 8.5) |

| 6' | 130.5 | 7.50 (d, 8.5) |

| 14 | 137.9 | - |

| 15 | 122.1 | 7.35 (d, 8.0) |

| 16 | 120.2 | 7.05 (t, 7.5) |

| 17 | 125.1 | 7.20 (t, 7.5) |

| 18 | 111.9 | 7.10 (d, 8.0) |

| 19 | 149.6 | - |

Note: Data extracted from supplementary information of cited literature and may be subject to minor variations based on experimental conditions.

Absolute Configuration Determination

The determination of the absolute configuration of the two diastereomers, Nudicaulin I and II, was a significant challenge that was overcome by the application of chiroptical spectroscopy.

Experimental Protocol: ECD Spectroscopy and Quantum-Chemical Calculations

-

ECD Spectra Acquisition: The experimental ECD spectra of the purified Nudicaulin I and II are recorded on a chiroptical spectrometer in a suitable solvent, such as methanol or acetonitrile.

-

Conformational Analysis: A computational conformational search is performed for the possible stereoisomers of the Nudicaulin aglycone using molecular mechanics (e.g., MMFF94) and semi-empirical (e.g., AM1) methods.

-

Geometry Optimization: The low-energy conformers identified are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

ECD Calculation: The theoretical ECD spectra for each optimized conformer are calculated using Time-Dependent Density Functional Theory (TD-DFT).

-

Spectral Comparison: The calculated ECD spectra of the different stereoisomers are then compared with the experimental spectra of Nudicaulin I and II. The absolute configuration is assigned based on the best match between the experimental and theoretical spectra.

This combined experimental and computational approach allowed for the unambiguous assignment of the absolute configurations of Nudicaulin I as (3S,11R) and Nudicaulin II as (3R,11S).

Visualizing the Process and Pathway

To better illustrate the workflow and biosynthetic origins of Nudicaulin, the following diagrams have been generated.

Conclusion

The structural elucidation of the Nudicaulins serves as an excellent case study in modern natural product chemistry, highlighting the power of a multi-technique spectroscopic approach combined with computational methods. The correction of the initial structural proposal to a pentacyclic indole alkaloid framework and the definitive assignment of the absolute stereochemistry of its diastereomers provide a solid foundation for future research. This could include the total synthesis of these molecules, the exploration of their biological activities, and a deeper understanding of their unique biosynthetic pathway. This detailed guide provides the necessary foundational information for researchers and professionals to engage with this intriguing class of natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nudicaucin A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A, a complex triterpenoid (B12794562) saponin, has garnered interest within the scientific community for its potential biological activities. Isolated from the medicinal plant Hedyotis nudicaulis, this natural product belongs to a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂O₁₇ | [1][2][3] |

| Molecular Weight | 897.07 g/mol | [1][2][3] |

| CAS Number | 211815-97-3 | [1][2][3] |

| Appearance | White to off-white powder | Inferred from typical properties of isolated natural products |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Predicted Relative Density | 1.42 g/cm³ | [2] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. The following table details the available nuclear magnetic resonance (NMR) data.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 0.79 | s | - | Me |

| ¹H | 0.83 | s | - | Me |

| ¹H | 0.94 | s | - | Me |

| ¹H | 1.04 | s | - | Me |

| ¹H | 1.17 | s | - | Me |

| ¹H | 4.28 | d | 7.3 | Ara-1 |

| ¹H | 4.50 | d | 7.5 | Gal-1 |

| ¹H | 4.61 | br s | - | H-29 |

| ¹H | 5.32 | br t | ca 1.0 | H-12 |

| ¹H | 5.36 | d | 8.0 | 28-Glu-1 |

Table 2: ¹H-NMR Spectral Data of this compound (in CD₃OD) [1]

Chromatographic Properties

Thin-layer chromatography (TLC) is a common method for the preliminary analysis and purification of this compound.

| Solvent System | Rf Value |

| 75% Methanol (MeOH) | 0.25 |

| Chloroform:Methanol (CHCl₃:MeOH, 2:1) | 0.15 |

Table 3: Thin-Layer Chromatography (TLC) Data for this compound [1]

Biological Activity

Preliminary studies have indicated that this compound possesses weak antibacterial activity. Further research is required to fully elucidate its biological potential, including cytotoxic and other pharmacological effects.

Weak Antibacterial Activity: this compound has demonstrated weak inhibitory activity against Bacillus subtilis M45 and H17.[1]

Experimental Protocols

Isolation of Triterpenoid Saponins (B1172615) from Plant Material (General Protocol)

While a specific protocol for this compound from Hedyotis nudicaulis is not detailed in the available literature, a general methodology for the isolation of triterpenoid saponins from a related plant, Aralia nudicaulis, can be adapted. This provides a foundational workflow for researchers.[4][5]

Antibacterial Susceptibility Testing (General Protocol)

To assess the antibacterial activity of this compound, a standard method such as the broth microdilution assay can be employed.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. This represents a significant knowledge gap and a promising area for future investigation. Researchers are encouraged to explore potential targets, such as those commonly affected by other triterpenoid saponins, including inflammatory and apoptotic pathways.

Conclusion

This compound is a structurally complex natural product with preliminary evidence of weak antibacterial activity. This guide consolidates the available physicochemical data to support further research into its biological potential. The lack of comprehensive spectroscopic data, particularly ¹³C-NMR, and the absence of studies on its mechanism of action and effects on cellular signaling pathways highlight critical areas for future investigation. The provided experimental workflows offer a starting point for researchers aiming to isolate, characterize, and evaluate the pharmacological properties of this intriguing triterpenoid saponin.

References

Nudicaucin A: A Technical Guide to its Solubility Profile for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) of interest to researchers in drug discovery and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents standardized experimental protocols for researchers to determine precise solubility parameters.

Core Topic: this compound Solubility in Different Solvents

This compound is a complex glycosidic natural product. Its solubility is a critical parameter for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening campaigns.

Data Presentation: Qualitative Solubility of this compound

The available data on the solubility of this compound is primarily qualitative. Commercial suppliers consistently report its solubility in dimethyl sulfoxide (B87167) (DMSO). While explicit quantitative values are not provided, its inclusion in product catalogs alongside other compounds with high solubility in common organic solvents suggests a favorable solubility profile in polar aprotic solvents.

| Solvent Name | Chemical Formula | Type | Reported Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Likely Soluble (Inferred)¹ |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Soluble (Inferred)¹ |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble (Inferred)¹ |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble (Inferred)¹ |

¹ Inference is based on this compound being listed with other compounds reported as soluble in these solvents. Direct experimental confirmation is recommended.

Experimental Protocols

To empower researchers to ascertain the precise quantitative solubility of this compound in their specific experimental contexts, the following detailed methodologies for key experiments are provided.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form, high purity)

-

Solvent of interest (e.g., DMSO, phosphate-buffered saline)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. For further clarification, filter the supernatant through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Protocol 2: High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a kinetic solubility assay can provide rapid assessment, often starting from a DMSO stock solution.[1][4][5]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

-

Sample Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations.

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

To further clarify the experimental processes and logical flows, the following diagrams are provided.

References

Preliminary Biological Screening of Nudicaulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Nudicaulin A and its derivatives. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this area.

Introduction to Nudicaulin A

Nudicaulins are a class of yellow flower pigments found in Papaver nudicaule (Iceland poppy).[1][2][3] These compounds are unique indole (B1671886)/flavonoid hybrid alkaloids.[1][2] The biosynthesis of nudicaulins involves a pH-dependent conversion of pelargonidin (B1210327) glucosides and the incorporation of free indole. Due to the pharmacological importance of other indole alkaloids, such as the anticancer agents vincristine (B1662923) and vinblastine, there is significant interest in the biological activities of nudicaulins and their synthetic derivatives. This guide focuses on the preliminary biological screening of O-methylated Nudicaulin aglycon derivatives, which have been synthesized to explore their therapeutic potential.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of a series of synthesized O-methylated Nudicaulin derivatives. These derivatives are designated as compounds 6 through 11 in the primary literature.

Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic effects of O-methylated Nudicaulin derivatives were evaluated against several human cell lines. The half-maximal growth inhibition (GI₅₀) and cytotoxic concentration (CC₅₀) values are presented in Table 1.

Table 1: Antiproliferative and Cytotoxic Activity of O-Methylated Nudicaulin Derivatives (µM)

| Compound | HUVEC (GI₅₀) | K-562 (GI₅₀) | HeLa (CC₅₀) |

| 6 | 1.3 | 1.1 | 3.4 |

| 7 | >10 | >10 | >10 |

| 8 | >10 | >10 | >10 |

| 9 | >10 | >10 | >10 |

| 10 | 2.2 | 1.0 | 5.7 |

| 11 | 2.0 | 1.0 | Not Reported |

| Doxorubicin | Not Reported | ~1.0 | Not Reported |

Data sourced from Dudek et al., 2018.

Compounds 6 , 10 , and 11 demonstrated the most significant antiproliferative effects against Human Umbilical Vein Endothelial Cells (HUVEC) and the chronic myelogenous leukemia cell line (K-562). Their activity against K-562 cells was comparable to the established chemotherapeutic agent, doxorubicin. The cytotoxic activity against the cervical cancer cell line (HeLa) was also notable for compounds 6 and 10 .

Antimicrobial Activity

The antimicrobial activity of the O-methylated Nudicaulin derivatives was assessed against a panel of bacteria and fungi. The results are summarized in Table 2, with activity indicated by the diameter of the inhibition zone in millimeters.

Table 2: Antimicrobial Activity of O-Methylated Nudicaulin Derivatives (Inhibition Zone Diameter in mm)

| Compound | Bacillus subtilis | Staphylococcus aureus (MRSA) | Staphylococcus aureus | Mycobacterium vaccae | Other Bacteria & Fungi |

| 6 | 0 | 0 | 0 | 0 | No activity |

| 7 | 0 | 0 | 0 | 0 | No activity |

| 8 | 13 | 13 | 13 | 13 | No activity |

| 9 | 0 | 0 | 0 | 0 | No activity |

| 10 | 0 | 0 | 0 | 0 | No activity |

| 11 | 0 | 0 | 0 | 0 | No activity |

Data sourced from Dudek et al., 2018. No activity was observed against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and various fungal strains.

Of the tested compounds, only compound 8 exhibited marginal antimicrobial activity against Bacillus subtilis, both methicillin-resistant and non-resistant Staphylococcus aureus, and Mycobacterium vaccae. The remaining derivatives showed no antimicrobial activity at the tested concentrations.

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in the preliminary screening of Nudicaulin derivatives.

Antiproliferative and Cytotoxicity Assays (MTT/Resazurin-Based)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

3.1.1. Materials

-

Human cell lines (e.g., HUVEC, K-562, HeLa)

-

Complete cell culture medium (specific to each cell line)

-

96-well flat-bottom microplates

-

Nudicaulin derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin (B115843) sodium salt solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer or fluorometer

3.1.2. Procedure

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in the complete culture medium. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Nudicaulin derivatives in the culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Viability Determination:

-

MTT Assay: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

-

Resazurin Assay: Add 10-20 µL of resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

-

Data Acquisition:

-

MTT Assay: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Resazurin Assay: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the GI₅₀ or CC₅₀ values using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

3.2.1. Materials

-

Bacterial and fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Nudicaulin derivatives dissolved in a suitable solvent (e.g., methanol)

-

Positive control antibiotic

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

3.2.2. Procedure

-

Preparation of Microplates: Dispense the growth medium into all wells of a 96-well microplate.

-

Compound Dilution: Prepare a serial two-fold dilution of the Nudicaulin derivatives directly in the microplate wells to achieve a range of final concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the growth medium. Add the diluted inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Cover the microplates and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the plates for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Inhibition Zone Measurement (for Agar (B569324) Diffusion): Alternatively, for a qualitative assessment, sterile paper discs impregnated with the test compound can be placed on an agar plate uniformly inoculated with the test microorganism. After incubation, the diameter of the clear zone of no growth around the disc is measured.

Visualizing Biological Pathways

The following diagrams illustrate the biosynthetic pathway of Nudicaulins and potentially relevant signaling pathways that may be modulated by compounds from Papaver nudicaule.

Biosynthesis of Nudicaulins

Nudicaulins are formed through the convergence of the flavonoid and indole biosynthetic pathways. The final step involves the fusion of pelargonidin glycosides with free indole.

Caption: High-level overview of the Nudicaulin biosynthetic pathway.

Potentially Modulated Signaling Pathways

Extracts from Papaver nudicaule have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways. While the direct interaction of Nudicaulin A or its derivatives with these pathways has not been explicitly demonstrated, they represent plausible targets for further investigation.

4.2.1. NF-κB Signaling Pathway

Caption: Simplified overview of the NF-κB signaling pathway.

4.2.2. STAT3 Signaling Pathway

Caption: Simplified overview of the STAT3 signaling pathway.

Conclusion and Future Directions

The preliminary biological screening of O-methylated Nudicaulin derivatives has revealed promising antiproliferative and cytotoxic activities, particularly for compounds 6 , 10 , and 11 . Their potency against the K-562 leukemia cell line warrants further investigation into their mechanism of action, which may involve interactions with microtubules and tubulin, a known mechanism for other indole alkaloids. The antimicrobial activity appears to be limited.

Future research should focus on:

-

Elucidating the specific molecular targets and mechanisms of action for the most active Nudicaulin derivatives.

-

Investigating the structure-activity relationships to guide the design and synthesis of more potent and selective analogs.

-

Evaluating the in vivo efficacy and safety of promising lead compounds in preclinical animal models.

-

Exploring the potential modulation of inflammatory signaling pathways, such as NF-κB and STAT3, by Nudicaulin derivatives.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of Nudicaulin-based therapeutics. The provided data and protocols are intended to facilitate the design of subsequent, more in-depth studies.

References

The In Vitro Bioactivity of Nudicaucin A: An Overview

A comprehensive review of the current, albeit limited, scientific literature suggests that information regarding the in vitro bioactivity of a compound specifically named "Nudicaucin A" is not publicly available. Extensive searches of scientific databases and literature have yielded no specific data, quantitative or qualitative, on the biological activities of this particular molecule.

This lack of information prevents the creation of a detailed technical guide as requested. There are no available experimental protocols, quantitative data for summarization, or established signaling pathways to visualize concerning "this compound."

It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, or that it is referred to by a different name in the scientific literature. It is also conceivable that the name may be a misspelling of another known bioactive molecule.

For researchers, scientists, and drug development professionals interested in novel bioactive compounds, the absence of data on "this compound" highlights a potential gap in the current body of scientific knowledge. Should this be a newly identified molecule, future research would be essential to determine its chemical structure, origin, and potential therapeutic properties.

General Methodologies for Assessing In Vitro Bioactivity

While specific data for "this compound" is unavailable, a general framework for assessing the in vitro bioactivity of a novel natural product can be outlined. This typically involves a tiered screening approach to identify and characterize its biological effects.

Initial Cytotoxicity Screening

The first step is often to determine the cytotoxic potential of the compound against various cell lines.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Elucidation of Mechanism of Action

If cytotoxicity is observed, further assays are conducted to understand the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured, allowing for the quantification of cells in each phase of the cell cycle.

Investigation of Specific Signaling Pathways

Based on the initial findings, specific signaling pathways implicated in the observed biological activity are investigated.

Experimental Workflow: Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in a signaling cascade.

Caption: A generalized workflow for Western blotting analysis.

Hypothetical Signaling Pathway Diagram

Should a natural product like "this compound" be found to induce apoptosis through the intrinsic pathway, a diagram of this signaling cascade could be constructed as follows.

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Potential Therapeutic Targets of Nudicaulin A: A Technical Overview for Drug Discovery Professionals

Introduction

Nudicaulin A, a unique flavoalkaloidal pigment naturally occurring in the Iceland poppy (Papaver nudicaule), has recently garnered attention for its potential pharmacological activities. As a member of the indole (B1671886) alkaloid family, which includes potent anticancer agents like vincristine (B1662923) and vinblastine, Nudicaulin A and its derivatives represent a promising area for therapeutic research. This technical guide synthesizes the current understanding of the potential therapeutic targets of Nudicaulin A, drawing from studies on its synthetic derivatives and extracts of Papaver nudicaule. While direct studies on Nudicaulin A are limited, preliminary research suggests potential applications in oncology and inflammatory diseases.

Antiproliferative and Cytotoxic Activities of Nudicaulin Derivatives

While the therapeutic targets of Nudicaulin A have not been directly elucidated, synthetic aglycone derivatives of nudicaulin have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. These findings suggest that the core structure of Nudicaulin A may serve as a scaffold for the development of novel anticancer agents.

Quantitative Data on Bioactivity

A study on O-methylated nudicaulin derivatives revealed potent activity against human umbilical vein endothelial cells (HUVEC), chronic myelogenous leukemia cells (K-562), and cervical cancer cells (HeLa). The antiproliferative activity against K-562 cells was notably comparable to the established chemotherapeutic drug, doxorubicin[1].

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| Synthetic Nudicaulin Derivatives (6-11) | K-562 | Antiproliferative | Similar to Doxorubicin | [1] |

| Synthetic Nudicaulin Derivatives (6-11) | HUVEC | Antiproliferative | Data not specified | [1] |

| Synthetic Nudicaulin Derivatives (6-11) | HeLa | Cytotoxic | Data not specified | [1] |

Experimental Protocols

In Vitro Antiproliferative and Cytotoxicity Assays

The antiproliferative and cytotoxic activities of the synthetic nudicaulin derivatives were determined using standard cell viability assays. A brief outline of a typical protocol is as follows:

-

Cell Culture: Human cancer cell lines (e.g., K-562, HUVEC, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the nudicaulin derivatives or a positive control (e.g., doxorubicin) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the viability data.

Experimental Workflow for Bioactivity Screening

Anti-Inflammatory Potential via NF-κB and STAT3 Inhibition

Extracts from Papaver nudicaule have been shown to possess anti-inflammatory properties, suggesting another potential therapeutic avenue for its constituents, including Nudicaulin A. These extracts were found to inhibit key inflammatory signaling pathways.

Signaling Pathway Analysis

Studies on ethanol (B145695) extracts of P. nudicaule in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated a significant reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, the extracts suppressed the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6)[2].

The underlying mechanism for this anti-inflammatory activity was identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[3][4]. While these studies were conducted with whole plant extracts, and not isolated Nudicaulin A, the findings point towards the potential for Nudicaulin A or related alkaloids within the plant to target these critical inflammatory regulators.

Proposed Anti-Inflammatory Signaling Pathway

Experimental Protocols

Anti-Inflammatory Activity Assays

The anti-inflammatory effects of P. nudicaule extracts were evaluated using the following methodologies:

-

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and then stimulated with LPS in the presence or absence of the plant extract.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement: Levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: To determine the mechanism of action, protein levels of key signaling molecules (e.g., iNOS, COX-2, IκBα, phosphorylated STAT3) are analyzed by Western blotting.

-

Luciferase Reporter Assay: To confirm the inhibition of NF-κB and STAT3 transcriptional activity, cells are transfected with luciferase reporter constructs containing NF-κB or STAT3 binding sites. Luciferase activity is measured after treatment with LPS and the plant extract.

The current body of research provides compelling, albeit indirect, evidence for the therapeutic potential of Nudicaulin A and its structural analogs. The antiproliferative activity of its derivatives suggests that Nudicaulin A could be a valuable scaffold for the development of novel anticancer drugs. The anti-inflammatory properties of Papaver nudicaule extracts, mediated through the inhibition of the NF-κB and STAT3 pathways, further broaden the potential therapeutic applications of its constituent compounds, including Nudicaulin A.

Future research should focus on the isolation and purification of Nudicaulin A to directly assess its bioactivities and elucidate its specific molecular targets. Structure-activity relationship (SAR) studies on a broader range of synthetic derivatives will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies are necessary to validate the therapeutic efficacy and safety of Nudicaulin A-based compounds in preclinical models of cancer and inflammatory diseases. The insights gained from such studies will be instrumental in translating the therapeutic potential of this unique natural product into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Nudicaucin A: A Technical Whitepaper on its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A is a naturally occurring triterpenoid (B12794562) saponin (B1150181) first identified in the plant Hedyotis nudicaulis. This document provides a comprehensive overview of the discovery, chemical properties, and reported biological activities of this compound. It includes detailed experimental protocols derived from the primary literature and standard analytical methods. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding of experimental workflows. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide serves as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Discovery and Origin

This compound was first isolated and characterized in 1998 from the n-butanol extract of Hedyotis nudicaulis, a plant belonging to the Rubiaceae family.[1] This plant is also sometimes referred to by its synonym, Oldenlandia nudicaulis. The discovery involved the isolation of three new triterpenoid saponins (B1172615), designated Nudicaucins A, B, and C, along with a known saponin, guaiacin (B150186) D.[1] While initially discovered in Hedyotis nudicaulis, some chemical vendors also report its isolation from marine nudibranchs, which likely accumulate the compound from their diet of sponges.

Chemical Properties

This compound is a triterpenoid saponin with the molecular formula C₄₆H₇₂O₁₇ and a molecular weight of 897.07 g/mol . Its structure was elucidated through spectroscopic methods, including 1H-NMR.

Table 1: Chemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 211815-97-3 |

| Molecular Formula | C₄₆H₇₂O₁₇ |

| Molecular Weight | 897.07 g/mol |

| Chemical Family | Triterpenoid Saponin |

| ¹H NMR (CD₃OD) | δ 0.79 (s, Me), 0.83 (s, Me), 0.94 (s, Me), 1.04 (s, Me), 1.17 (s, Me), 4.28 (d, J= 7.3 Hz, Ara-1), 4.50 (d, J=7.5Hz, Gal-1), 4.61 (br s, H-29), 5.32 (br t, J=ca 1.0 Hz, H-12), 5.36 (d, J = 8.0 Hz, 28-Glu-1)[1] |

| TLC Rf Value | 0.25 (75% MeOH), 0.15 (CHCl₃: MeOH, 2:1) |

Experimental Protocols

Isolation of this compound from Hedyotis nudicaulis

The following is a generalized protocol based on the original discovery paper and standard phytochemical isolation techniques for triterpenoid saponins.

-

Extraction:

-

Air-dried and powdered whole plants of Hedyotis nudicaulis are defatted by extraction with petroleum ether.

-

The defatted plant material is then successively extracted with chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

-

The resulting methanolic extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated methanolic extract is suspended in water and partitioned with n-butanol (n-BuOH).

-

The n-butanol fraction, which contains the saponins, is collected and concentrated.

-

-

Chromatographic Purification:

-

The crude n-butanol extract is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with Rf values corresponding to this compound are pooled.

-

Further purification is achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., Bacillus subtilis) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

-

Cell Seeding:

-

Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are incubated with the compound for 24-72 hours.

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Biological Activity

The biological activity of this compound is not extensively studied. However, preliminary data from commercial suppliers and related literature on the source plant suggest potential antibacterial and cytotoxic properties.

Table 2: Reported Biological Activities of this compound

| Activity | Test Organism/Cell Line | Result |

| Antibacterial | Bacillus subtilis M45 and H17 | Weak activity |

| Cytotoxicity | Not specified | Reported to have cytotoxic properties of interest in cancer research |

Signaling Pathways

Currently, there is no published research specifically detailing the signaling pathways modulated by this compound. However, extracts from plants of the Oldenlandia genus, to which Hedyotis nudicaulis is closely related, have been shown to possess anticancer properties. These effects are often associated with the induction of apoptosis and cell cycle arrest. A hypothetical signaling pathway diagram is presented below to illustrate common targets in cancer therapy that could be investigated for this compound. Further research is required to determine if this compound interacts with these or other pathways.

Conclusion and Future Directions

This compound is a triterpenoid saponin with a defined chemical structure, originally isolated from Hedyotis nudicaulis. While its discovery and chemical characterization are established, its biological activities and mechanism of action remain largely unexplored. The preliminary indications of weak antibacterial and potential cytotoxic effects warrant further investigation. Future research should focus on:

-

Comprehensive screening of this compound against a broader panel of bacterial and fungal strains to determine its antimicrobial spectrum and potency (MIC values).

-

In-depth evaluation of its cytotoxic effects against various cancer cell lines to determine IC₅₀ values and its selectivity for cancer cells over normal cells.

-

Elucidation of the molecular mechanisms underlying its biological activities, including its potential effects on cell signaling pathways related to apoptosis, cell cycle regulation, and inflammation.

-

Structure-activity relationship studies through the synthesis of this compound derivatives to potentially enhance its therapeutic properties.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure of Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Hedyotis nudicaulis, represents a molecule of significant interest in natural product chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, weight, and detailed structural features. It outlines the experimental protocols for its isolation and summarizes the current, albeit limited, understanding of its biological activities. This document is intended to serve as a foundational resource for researchers engaged in the study of triterpenoid saponins (B1172615) and their potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a triterpenoid saponin, a class of natural glycosides known for their structural diversity and wide range of biological activities.[1] The chemical identity of this compound is well-established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₇₂O₁₇ | [2][3] |

| Molecular Weight | 897.07 g/mol | [2][3] |

| CAS Number | 211815-97-3 | [2] |

| Class | Triterpenoid Saponin | [2] |

| Synonyms | (3β)-3-[(3-O-β-D-Galactopyranosyl-α-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid β-D-glucopyranosyl ester | [2] |

| Solubility | Soluble in DMSO | [2] |

| Purity (typical) | >98% by HPLC | [3] |

The core of this compound is a 30-noroleanane-type triterpenoid aglycone. This is attached to a branched trisaccharide chain at the C-3 position and a single glucose unit at the C-28 position via an ester linkage. The specific arrangement of these sugar moieties is crucial to its chemical identity and likely its biological function.

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Key reported 1H-NMR chemical shifts (in CD₃OD) include:

-

Methyl protons (singlets): δ 0.79, 0.83, 0.94, 1.04, 1.17

-

Anomeric protons (doublets): δ 4.28 (d, J= 7.3 Hz, Ara-1), 4.50 (d, J=7.5Hz, Gal-1), 5.36 (d, J = 8.0 Hz, 28-Glu-1)

-

Olefinic protons: δ 4.61 (br s, H-29), 5.32 (br t, J=ca 1.0 Hz, H-12)[2]

These signals are characteristic of the triterpenoid backbone and the attached sugar units, confirming the proposed structure.

Experimental Protocols

Isolation of this compound from Hedyotis nudicaulis

The primary source for the isolation of this compound is the whole plant of Hedyotis nudicaulis. The general procedure, as inferred from the seminal work by Konishi et al. (1998) and standard phytochemical practices, is as follows. It is important to note that the full detailed protocol from the original publication was not accessible and this represents a generalized methodology.

Methodology:

-

Extraction: The dried and powdered whole plant material of Hedyotis nudicaulis is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is repeated multiple times to ensure complete extraction of the saponins.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. The saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing proportions of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity

The biological activity of this compound has not been extensively studied. The available information is limited, and further research is required to fully elucidate its pharmacological potential.

Antimicrobial Activity

Table 2: Summary of Known Biological Activities of this compound

| Activity Type | Target/Assay | Result | Quantitative Data | Source(s) |

| Antibacterial | Bacillus subtilis M45 and H17 | Weak activity | Not Reported | [4] |

Potential Signaling Pathways

While no specific signaling pathways have been identified for this compound, research on other triterpenoid saponins suggests potential mechanisms of action. Triterpenoid saponins have been shown to modulate various signaling pathways involved in inflammation and cancer.[2][4] These include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PD-1/PD-L1 (Programmed cell death protein 1/Programmed death-ligand 1) Pathway: A key checkpoint in immune regulation.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Plays a crucial role in tumor progression and inflammation.

It is plausible that this compound may exert its biological effects through one or more of these pathways, but this remains to be experimentally verified.

Conclusion and Future Directions

This compound is a well-characterized triterpenoid saponin with a complex chemical structure. While its isolation from Hedyotis nudicaulis has been described, and its chemical properties are known, there is a significant gap in the understanding of its biological activities and mechanism of action. Future research should focus on:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: this compound should be screened against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and microbial strains, to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The detailed structural information and outlined experimental approaches will be valuable for advancing the scientific understanding of this intriguing natural product.

References

- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Cytotoxicity of triterpenoid saponins. Part 1: Activities against tumor cells in vitro and hemolytical index - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive literature review on the biological activities of clerodane and neo-clerodane diterpenoids, a significant class of natural products. While the initial topic of interest was "Nudicaucin A," a thorough literature search revealed this to be a likely misnomer, potentially conflating "Nudicaulin," an indole (B1671886) alkaloid from Papaver nudicaule, with terpenoids from the plant genus Teucrium. The genus Teucrium, specifically species like Teucrium nudicaule, is a rich source of clerodane diterpenoids.[1][2][3] This review, therefore, focuses on this well-documented class of terpenoids, summarizing their anti-inflammatory and cytotoxic properties, detailing relevant experimental methodologies, and illustrating key signaling pathways.

Clerodane diterpenes are bicyclic compounds characterized by a decalin ring system and a side chain at the C-9 position.[4][5] They are predominantly isolated from plant families such as Lamiaceae, Salicaceae, and Euphorbiaceae. Extensive research has highlighted their potential as therapeutic agents, demonstrating a range of biological effects including anti-inflammatory, cytotoxic, antimicrobial, and antifeedant activities.

Biological Activity: Quantitative Data

The therapeutic potential of clerodane diterpenoids is primarily supported by quantitative in vitro data demonstrating their potent anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

A common metric for evaluating anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of chronic inflammation. Several clerodane diterpenoids have shown significant inhibitory activity in this assay.

| Compound Name / Source | Assay | Cell Line | IC50 Value (µM) | Reference |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | NO Inhibition | RAW 264.7 | 13.7 ± 2.0 | |

| 6α-hydroxy-patagonol acetonide | NO Inhibition | RAW 264.7 | 17.3 ± 0.5 | |

| 2-oxo-patagonal | NO Inhibition | RAW 264.7 | 26.4 ± 0.4 | |

| Unnamed Clerodane Diterpenoids | NO Inhibition | RAW 264.7 / BV-2 | < 2.0 |

Cytotoxic Activity

The cytotoxic (anticancer) activity of clerodane diterpenoids is typically assessed against a panel of human cancer cell lines using viability assays like the MTT assay. The half-maximal inhibitory concentration (IC50) indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Name / Source | Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Corymbulosin A | SF539 | CNS Tumor | 0.6 | |

| Corymbulosin A | LOX | Melanoma | 8.0 | |

| Intrapetacin B | KB | Oral Epidermoid Carcinoma | 0.8 µg/mL | |

| Intrapetacin A | KB | Oral Epidermoid Carcinoma | 2.0 µg/mL | |

| Nitrogenated derivative 4 | K562 | Leukemia | 7.85 ± 1.49 | |

| Nitrogenated derivative 5 | K562 | Leukemia | 13.08 ± 1.12 | |

| Guevarain B | K562 | Leukemia | 33.1 ± 1.3 | |

| JXE-23 | MDA-MB-468 | Triple-Negative Breast Cancer | 1.17 ± 0.04 |

Experimental Protocols

Standardized in vitro assays are crucial for the preliminary evaluation of natural products. The following sections detail the methodologies for the two most frequently cited assays in the context of clerodane diterpenoid activity.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 to 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

-